Sulfone, 2-chlorooctyl phenyl
Description
General Academic Significance of Sulfones in Modern Organic Synthesis and Chemical Research
Sulfones are of paramount importance in modern organic synthesis, serving as versatile intermediates, key building blocks, and modulators of chemical reactivity. thieme-connect.com Their utility has expanded to such an extent that their synthetic repertoire is considered by some to rival that of the carbonyl group in terms of versatility ugent.be. The sulfone group can act as an activating, electron-withdrawing substituent in processes like the Michael addition or function as a good leaving group, which facilitates its removal after a desired chemical transformation has been achieved. thieme-connect.com
A significant body of research is dedicated to the development of new synthetic methods involving sulfones. iomcworld.com They are crucial starting materials for well-established reactions such as the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide wikipedia.orgthieme-connect.com. The Julia olefination and its modified versions also rely on sulfones to create carbon-carbon double bonds, a fundamental transformation in organic chemistry. thieme-connect.com Beyond these classic reactions, sulfones are employed in the synthesis of a vast array of functionalized products and have been instrumental in the total synthesis of complex natural products. ugent.be
The applications of sulfones extend into materials science, where polymers containing sulfone groups, such as polysulfones, are valued as high-performance engineering plastics due to their high strength, and resistance to high temperatures, oxidation, and corrosion. wikipedia.org In medicinal chemistry, the sulfone scaffold is a prominent feature in numerous biologically active molecules and pharmaceuticals. thieme-connect.com
Structural Context and Importance of Alkyl Phenyl Sulfones in Synthetic Methodologies
Alkyl phenyl sulfones are a specific class of sulfones that feature a phenyl group and an alkyl group attached to the sulfonyl core. This particular arrangement offers a unique combination of stability and reactivity that has been widely exploited in synthetic organic chemistry. The phenyl group provides a site for further functionalization and influences the electronic properties of the sulfonyl group, while the alkyl portion can be varied to build complex molecular architectures.
These compounds are recognized as important synthons, which are molecular fragments used as building blocks in organic synthesis. researchgate.netsciencehub.eg For instance, β-ketosulfones, a subset of alkyl phenyl sulfones, are active C-H acids that are widely used as nucleophiles in a variety of organic transformations. researchgate.netsciencehub.eg They serve as starting materials for the synthesis of five- and six-membered heterocyclic rings, as well as for the preparation of other important organic structures like cyclopropanes, cyclopentenes, and cyclohexanones. researchgate.netsciencehub.eg
The alkyl aryl sulfone structure is a core unit in many pharmaceutical molecules. nih.gov Notable examples include Eletriptan, used for treating migraines, and Bicalutamide, an anti-cancer drug for advanced prostate cancer. nih.gov The prevalence of this motif in medicinal chemistry underscores the importance of developing efficient synthetic routes to access these compounds. nih.gov Numerous methods have been developed for the synthesis of alkyl aryl sulfones, including the coupling of alkyl halides with vinyl arylsulfones, the sulfonylation of alkenes, and various metal-catalyzed cross-coupling reactions. nih.gov
Current Research Landscape and Unexplored Aspects of Chlorinated Alkyl Phenyl Sulfones
The introduction of a chlorine atom onto the alkyl chain of an alkyl phenyl sulfone creates a chlorinated alkyl phenyl sulfone, a subclass of compounds with enhanced reactivity and synthetic potential. The chloro-substituent provides an additional reactive handle for nucleophilic substitution or elimination reactions, further expanding the synthetic utility of the parent sulfone.
Research in this area has led to the development of methods for the synthesis and transformation of these chlorinated derivatives. For example, 2-chloroethyl phenyl sulfone is a known compound that can be used as an intermediate in organic synthesis. ontosight.ai Its reactive functional groups allow for its use in the preparation of more complex molecules, potentially for applications in pharmaceuticals or agrochemicals. ontosight.ai Synthetic routes to such compounds can involve the reaction of a phenyl sulfone derivative with a chlorinated electrophile.
Furthermore, desulfurative chlorination of alkyl phenyl sulfides using reagents like (dichloroiodo)benzene has been reported as a mild and rapid method for producing chlorinated compounds, including those that are sensitive to elimination reactions. researchgate.netnih.govacs.org This methodology provides a pathway to enantioenriched chloro-compounds, which are valuable in stereoselective synthesis. researchgate.netnih.gov
Despite these advances, the research landscape for specific, long-chain chlorinated alkyl phenyl sulfones like "Sulfone, 2-chlorooctyl phenyl" appears to be largely unexplored. A thorough search of the scientific literature does not reveal specific studies or detailed data for this particular compound. This represents a significant gap in the current body of knowledge and highlights an opportunity for future research. The synthesis, characterization, and investigation of the reactivity and potential applications of "this compound" could provide new insights into the behavior of functionalized sulfones and potentially lead to the discovery of novel chemical transformations or molecules with interesting properties.
Physicochemical and Spectroscopic Data
Due to the absence of published data for "this compound," the following table presents representative data for a closely related and well-documented analogue, 2-Chloroethyl Phenyl Sulfone. This information is provided for illustrative purposes to give an indication of the general properties of a chlorinated alkyl phenyl sulfone.
| Property | Value (for 2-Chloroethyl Phenyl Sulfone) |
| Molecular Formula | C₈H₉ClO₂S |
| CAS Number | 938-09-0 |
| Appearance | White to Almost white powder/crystal |
| Purity | >98.0% (GC) |
| Melting Point | 53.0 to 56.0 °C |
| Boiling Point | Approximately 305-307 °C |
| Solubility | Soluble in many organic solvents (alcohols, ketones, ethers) |
| Data sourced from references ontosight.ai. |
Properties
CAS No. |
5398-14-1 |
|---|---|
Molecular Formula |
C14H21ClO2S |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
2-chlorooctylsulfonylbenzene |
InChI |
InChI=1S/C14H21ClO2S/c1-2-3-4-6-9-13(15)12-18(16,17)14-10-7-5-8-11-14/h5,7-8,10-11,13H,2-4,6,9,12H2,1H3 |
InChI Key |
CGIDFWMJFIUOPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CS(=O)(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chlorooctyl Phenyl Sulfone and Analogous Architectures
Established Strategies for Carbon-Sulfur Bond Formation in Sulfones
The formation of the sulfone group is a cornerstone of organosulfur chemistry, with several reliable methods available to the synthetic chemist.
Mechanistic Pathways of Thioether and Sulfoxide (B87167) Oxidation to Sulfones
The oxidation of thioethers (sulfides) and sulfoxides represents one of the most direct and common routes to sulfones. jchemrev.comresearchgate.net This transformation typically proceeds in a stepwise manner, with the thioether first being oxidized to the corresponding sulfoxide, which can then be further oxidized to the sulfone. wikipedia.orgacsgcipr.org
The initial oxidation to the sulfoxide is generally the more facile step. researchgate.net A variety of oxidizing agents can be employed, including hydrogen peroxide (H₂O₂), peroxy acids like m-chloroperoxybenzoic acid (mCPBA), and periodate. wikipedia.orgresearchgate.net Care must be taken to control the reaction conditions, as over-oxidation of the thioether can lead directly to the sulfone, potentially reducing the yield of the intermediate sulfoxide if it is the desired product. wikipedia.orgacsgcipr.org The use of catalysts, such as those based on vanadium or manganese, can enhance the efficiency and selectivity of the oxidation. researchgate.net For instance, a V-doped α-Ag₂WO₄ catalyst has shown high efficiency in the oxidation of sulfides to sulfones. researchgate.net
The subsequent oxidation of the sulfoxide to the sulfone is generally more challenging. researchgate.net Stronger oxidizing conditions or more reactive reagents are often necessary. The mechanism of these oxidations typically involves the nucleophilic attack of the sulfur atom on the oxidant. The choice of oxidant and reaction conditions can be tailored to favor the formation of either the sulfoxide or the sulfone. organic-chemistry.org For example, tantalum carbide as a catalyst with 30% hydrogen peroxide favors sulfoxide formation, while niobium carbide under similar conditions yields the sulfone. organic-chemistry.org
Unsymmetrical sulfides are prochiral, meaning their oxidation to sulfoxides can generate chiral centers. wikipedia.org This has led to the development of enantioselective oxidation methods, which are crucial in the synthesis of chiral pharmaceuticals. wikipedia.orgacsgcipr.org
Application of Friedel-Crafts Acylations or Alkylations with Sulfonyl Halides in Phenyl Sulfone Synthesis
The Friedel-Crafts reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds to aromatic rings. In the context of phenyl sulfone synthesis, the Friedel-Crafts sulfonylation of an aromatic compound with a sulfonyl halide is a key strategy. jchemrev.comrsc.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). rsc.orggoogle.com
The reaction of an arene with an alkyl or vinyl sulfonyl fluoride (B91410) in the presence of a Friedel-Crafts catalyst can produce aryl alkyl or aryl vinyl sulfones. google.com It has been noted that using alkyl sulfonyl chlorides in these reactions can sometimes lead to low yields of the desired sulfone due to competing chlorination of the aromatic ring. google.com The use of solid acid catalysts, such as zeolites and clays (B1170129) like Fe³⁺-montmorillonite, offers a more environmentally friendly alternative to traditional Lewis acids. rsc.org These solid acids can be reused and have been shown to be effective for the sulfonylation of arenes with sulfonyl chlorides, sulfonic anhydrides, and even sulfonic acids. rsc.org
The regioselectivity of the Friedel-Crafts sulfonylation can be influenced by the nature of the substituents on the aromatic ring. For example, the sulfonylation of toluene (B28343) often shows a preference for the para-substituted product. rsc.org
Nucleophilic Displacement Reactions Involving Sulfinates as Precursors
Nucleophilic displacement reactions utilizing sulfinate salts as precursors provide another versatile route to sulfones. jchemrev.com In this approach, a sulfinate anion acts as a nucleophile, displacing a leaving group from an appropriate electrophile, such as an alkyl halide. organic-chemistry.org This method is particularly useful for the synthesis of unsymmetrical sulfones.
Sodium arenesulfinates can be reacted with alkyl halides to afford aryl alkyl sulfones. organic-chemistry.org The reaction can be promoted by microwave irradiation in aqueous media, offering a rapid and efficient protocol that tolerates a variety of functional groups. organic-chemistry.org One-pot procedures have also been developed, for instance, by treating a primary alcohol with N-bromosuccinimide and triphenylphosphine, followed by the addition of a sodium arenesulfinate. organic-chemistry.org
Sulfinates themselves can be generated in situ from various starting materials. For example, the reaction of organometallic reagents (Grignard or organolithium compounds) with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) generates metal sulfinates that can be trapped with electrophiles to form sulfones. organic-chemistry.org
Methodologies for the Introduction and Modification of the Chlorooctyl Moiety
The synthesis of the 2-chlorooctyl phenyl sulfone requires the specific introduction of a chlorine atom at the second position of an octyl chain.
Direct Halogenation Approaches for Alkyl Chain Chlorination
Direct halogenation of alkanes is a fundamental transformation in organic synthesis, though it can sometimes lack selectivity. libretexts.orgbyjus.com The reaction typically proceeds via a free-radical mechanism, initiated by heat or ultraviolet (UV) light. libretexts.orgyoutube.com When alkanes larger than ethane (B1197151) are halogenated, a mixture of isomeric products is often formed. libretexts.org
The reactivity of hydrogen atoms in an alkane towards radical abstraction is not uniform; tertiary hydrogens are more reactive than secondary, which are in turn more reactive than primary hydrogens. libretexts.org For an octyl chain, this would suggest that chlorination would preferentially occur at the internal secondary positions.
To achieve more selective chlorination, various reagents and methods have been developed. For instance, sulfuryl chloride (SO₂Cl₂) in the presence of UV light can be used for the chlorination of n-alkanes. researchgate.net While this method can produce polychlorinated products, controlling the stoichiometry and reaction conditions can influence the degree of chlorination. researchgate.net
Another approach involves the use of a chlorinating agent like α,α-dichlorodiphenylmethane with a catalyst such as FeCl₃ for the chlorination of alcohols. organic-chemistry.org This could be applied to octan-2-ol to introduce the chlorine atom at the desired position.
Strategies for Constructing the Octyl Chain with Integrated Chlorination
A more controlled approach to obtaining the 2-chlorooctyl moiety involves building the octyl chain with the chlorine atom already incorporated or by functionalizing a pre-existing octyl chain at a specific position.
One strategy involves the hydrochlorination of an alkene. For example, the reaction of 1-octene (B94956) with HCl would, according to Markovnikov's rule, be expected to yield 2-chlorooctane. However, modern catalytic methods can provide access to other isomers. For instance, a dual cobalt/photoredox catalytic system has been developed for the remote-Markovnikov-selective hydrochlorination of allyl carboxylates, demonstrating the potential for regioselective C-Cl bond formation. acs.org
Alternatively, an alcohol can be converted to the corresponding alkyl chloride. The reaction of octan-2-ol with a reagent like 2,4,6-trichloro wikipedia.orgresearchgate.netorganic-chemistry.orgtriazine and N,N-dimethylformamide can produce 2-chlorooctane. organic-chemistry.org This alkyl chloride can then be used in a nucleophilic substitution reaction with a phenyl sulfinate to form the target molecule, 2-chlorooctyl phenyl sulfone. This latter approach, combining the nucleophilic displacement of a sulfinate with a pre-functionalized chlorooctyl group, offers a highly convergent and controlled route to the desired product.
Coupling Reactions and Chain Extension Methods Relevant to Sulfone Synthesis
The synthesis of 2-chlorooctyl phenyl sulfone necessitates the formation of both a carbon-sulfur bond to create the sulfone moiety and specific carbon-carbon bonds to construct the octyl chain. Various coupling reactions and chain extension strategies are pivotal for assembling such architectures. While direct, single-step syntheses of 2-chlorooctyl phenyl sulfone are not extensively documented, established methods for producing analogous alkyl aryl sulfones provide a robust framework for its synthesis.
A primary method for forging the aryl-sulfone bond involves the reaction of an arylsulfonyl precursor with an appropriate alkyl component. For instance, the nucleophilic substitution of an alkyl halide with a sodium sulfinate is a common and effective approach. organic-chemistry.org In the context of 2-chlorooctyl phenyl sulfone, this would involve reacting sodium benzenesulfinate (B1229208) with a 2-chlorooctyl halide. The success of this SN2 reaction is influenced by the nature of the leaving group on the octyl chain and the reaction conditions.
Cross-coupling reactions are powerful tools for carbon-carbon bond formation and can be adapted to build the octyl backbone. Palladium-catalyzed reactions, such as the Suzuki or Negishi coupling, could be employed to couple a smaller alkyl fragment with a suitable partner to form the C8 chain. For example, a six-carbon organozinc reagent could be coupled with a two-carbon electrophile bearing the chloro and sulfonyl precursors. Additionally, Grignard or organolithium reagents can be added to sulfur dioxide surrogates, like DABSO, to generate metal sulfinates that can then be reacted with a range of carbon electrophiles to form sulfones. organic-chemistry.org
Chain extension methods also offer viable pathways. The Julia-Kocienski olefination, a well-established method for forming alkenes, directly utilizes a sulfone. A potential route could involve the reaction of a phenylsulfonylmethyl species with heptanal (B48729) to generate an octenyl phenyl sulfone. researchgate.net Subsequent hydrochlorination of the resulting double bond would then install the chlorine atom at the desired C2 position.
Advanced Synthetic Route Development and Optimization
The development of a robust and efficient synthetic route for 2-chlorooctyl phenyl sulfone requires meticulous optimization of reaction parameters, careful consideration of stereochemistry, and effective purification strategies.
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. This involves a systematic investigation of parameters such as temperature, solvent, and the use of catalysts.
For the nucleophilic substitution between sodium benzenesulfinate and a 2-halo-octane, the choice of solvent is paramount. Aprotic polar solvents like DMF or DMSO are often effective as they can solvate the counter-ion of the sulfinate salt without significantly solvating the nucleophilic sulfinate anion itself, thus enhancing its reactivity. The reaction temperature must also be carefully controlled; while higher temperatures can accelerate the reaction, they may also promote undesirable side reactions such as elimination, leading to the formation of octene derivatives.
In catalytic reactions, such as a potential nickel-catalyzed coupling of an aryl bromide with sodium sulfinate, the choice of ligand, solvent, and photocatalyst (if applicable) can dramatically influence the reaction's efficiency and selectivity. researchgate.net The table below illustrates a hypothetical parametric study for the synthesis of an alkyl aryl sulfone, highlighting how changes in reaction conditions can affect the outcome.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NiCl2(dme) | DMA | 25 | 85 |
| 2 | NiBr2 | DMA | 25 | 78 |
| 3 | NiCl2(dme) | NMP | 25 | 80 |
| 4 | NiCl2(dme) | DMA | 50 | 65 |
The chlorine atom at the C2 position of the octyl chain renders 2-chlorooctyl phenyl sulfone a chiral molecule. Consequently, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure or enriched samples. researchgate.netresearchgate.netnih.gov
One of the most direct approaches to enantioselective synthesis is to start with a chiral precursor. For example, an enantiomerically pure 2-octanol (B43104) could be converted into a suitable electrophile, such as a mesylate or tosylate. The subsequent reaction with sodium benzenesulfinate would likely proceed via an SN2 mechanism, resulting in an inversion of the stereocenter's configuration and yielding a single enantiomer of the desired sulfone.
Asymmetric catalysis offers another powerful strategy. nih.gov For instance, the asymmetric hydrogenation of a corresponding unsaturated sulfone precursor, β-keto sulfone, or α,β-unsaturated aryl sulfone using a chiral transition metal catalyst (e.g., based on rhodium, iridium, or ruthenium) could produce the chiral sulfone with high enantioselectivity. researchgate.netnih.govnih.gov Similarly, a chiral catalyst could be employed for the enantioselective conjugate addition of a sulfonyl group to an appropriate acceptor. researchgate.net
The use of chiral auxiliaries provides another avenue for stereocontrol. A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter has been established, the auxiliary is cleaved to afford the enantiomerically enriched product.
Maximizing the yield of the desired product and ensuring its purity are paramount in synthetic chemistry. Several strategies can be employed to achieve these goals in the synthesis of 2-chlorooctyl phenyl sulfone.
To enhance the reaction yield, reaction conditions can be manipulated based on Le Chatelier's principle. For example, using a slight excess of one of the reactants, such as sodium benzenesulfinate, can help drive the reaction to completion. The choice of a more reactive leaving group on the octyl chain, such as iodide over bromide or chloride, can also lead to higher yields and shorter reaction times. organic-chemistry.org
Once the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, byproducts, and residual reagents. Common purification techniques for organic compounds like sulfones include:
Recrystallization: This technique is highly effective for purifying solid compounds. simsonpharma.com It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. simsonpharma.com
Column Chromatography: A versatile and widely used method for separating components of a mixture. libretexts.org The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates based on their polarity.
Distillation: For liquid sulfones, distillation can be an effective purification method, especially if the impurities have significantly different boiling points. simsonpharma.comyoutube.com Vacuum distillation is employed for compounds that are high-boiling or thermally sensitive. simsonpharma.com
The choice of purification method will depend on the physical properties of 2-chlorooctyl phenyl sulfone and the nature of the impurities present. Often, a combination of these techniques is necessary to achieve the desired level of purity.
Reactivity and Mechanistic Investigations of 2 Chlorooctyl Phenyl Sulfone
Chemical Transformations Initiated or Guided by the Sulfonyl Group
The phenylsulfonyl group is a powerful electron-withdrawing moiety that plays a crucial role in activating the molecule for various reactions. Its influence extends to the generation of stabilized carbanions, participation in elimination reactions, and its ability to act as a leaving group.
Generation and Reactivity of α-Sulfonyl Carbanions in Carbon-Carbon Bond Formation
The protons on the carbon atom alpha to the sulfonyl group in 2-chlorooctyl phenyl sulfone exhibit enhanced acidity. This is due to the strong electron-withdrawing inductive and resonance effects of the sulfonyl group, which stabilizes the resulting conjugate base, an α-sulfonyl carbanion. The formation of this carbanion is typically achieved by treatment with a strong base, such as an organolithium reagent or a hindered alkoxide.
Once generated, these stabilized carbanions are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. For instance, they can react with electrophiles like aldehydes, ketones, and alkyl halides. nih.gov This reactivity provides a valuable method for the construction of more complex molecular architectures. The reaction of the α-sulfonyl carbanion derived from a sulfone with an electrophile is a fundamental transformation in organic synthesis.
It is important to note that the presence of the chlorine atom at the 2-position of the octyl chain can influence the stability and reactivity of the α-sulfonyl carbanion. The electronegativity of the chlorine atom can further acidify the α-proton, potentially facilitating carbanion formation. However, it also introduces the possibility of competing side reactions, such as elimination or intramolecular substitution.
Elimination Reactions (e.g., β-Elimination, Sulfone Extrusion)
The sulfonyl group can facilitate elimination reactions, most notably β-elimination. In the context of 2-chlorooctyl phenyl sulfone, if a proton is present on the carbon beta to both the sulfonyl group and the chlorine atom, treatment with a base can induce the elimination of HCl to form an α,β-unsaturated sulfone.
Furthermore, the sulfonyl group itself can be eliminated under certain conditions, a process known as sulfone extrusion. While this reaction typically requires high temperatures or specific reagents, it provides a pathway to the formation of new carbon-carbon double bonds. nih.gov For example, the Ramberg-Bäcklund reaction involves the base-induced rearrangement of an α-halo sulfone to an alkene with the extrusion of sulfur dioxide. Although 2-chlorooctyl phenyl sulfone is not an α-halo sulfone in the traditional sense for this specific named reaction, the general principle of the sulfonyl group's ability to participate in elimination processes is a key aspect of its reactivity.
Role as a Leaving Group in Substitution Processes
The phenylsulfonyl group, or more accurately the benzenesulfinate (B1229208) anion (PhSO₂⁻), can function as a leaving group in nucleophilic substitution reactions. nih.gov This is particularly relevant when the carbon atom to which it is attached is subjected to nucleophilic attack. The stability of the resulting benzenesulfinate anion, due to resonance delocalization of the negative charge over the sulfonyl group and the phenyl ring, makes it a reasonably good leaving group. nih.gov
Reactivity Profiles of the Chlorooctyl Moiety
The chlorooctyl portion of the molecule provides a distinct set of reactive possibilities, primarily centered around the carbon-chlorine bond.
Nucleophilic Substitution Reactions at the Chlorinated Carbon Center
The carbon atom bonded to the chlorine atom in 2-chlorooctyl phenyl sulfone is an electrophilic center and is susceptible to nucleophilic substitution reactions. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent. libretexts.orgrsc.org
The presence of the bulky phenylsulfonyl group on the adjacent carbon may sterically hinder the backside attack required for a classic Sₙ2 reaction, potentially favoring an Sₙ1 pathway under appropriate conditions (e.g., polar protic solvents that can stabilize a carbocation intermediate). libretexts.org However, the electron-withdrawing nature of the sulfonyl group would destabilize a carbocation at the adjacent carbon, making an Sₙ1 mechanism less likely. Therefore, Sₙ2 reactions are generally expected to be the more probable pathway for nucleophilic substitution at the chlorinated carbon.
| Nucleophile | Potential Product | Reaction Type |
| Hydroxide (OH⁻) | 2-Hydroxyoctyl phenyl sulfone | Nucleophilic Substitution |
| Alkoxide (RO⁻) | 2-Alkoxyoctyl phenyl sulfone | Nucleophilic Substitution |
| Amine (RNH₂) | 2-(Alkylamino)octyl phenyl sulfone | Nucleophilic Substitution |
| Thiolate (RS⁻) | 2-(Alkylthio)octyl phenyl sulfone | Nucleophilic Substitution |
| Cyanide (CN⁻) | 2-Cyanooctyl phenyl sulfone | Nucleophilic Substitution |
Intramolecular Cyclization Potential and Ring Formation Processes
The presence of both a nucleophilic center (potentially the α-sulfonyl carbanion) and an electrophilic center (the chlorinated carbon) within the same molecule opens up the possibility of intramolecular cyclization. If the α-sulfonyl carbanion is generated, it could potentially attack the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction.
However, given that the carbanion and the leaving group are on adjacent carbons, this would lead to the formation of a highly strained three-membered ring (a thiirane (B1199164) dioxide derivative), which is generally unfavorable. More plausible intramolecular cyclization pathways could be envisaged if a nucleophilic group is introduced elsewhere in the molecule, for instance, at the other end of the octyl chain. In such cases, the formation of larger, more stable rings would be possible, with the chloro-substituted carbon acting as the electrophilic site for ring closure. The feasibility of such cyclizations would depend on the chain length and the specific reaction conditions employed.
Radical Reactions Involving the C-Cl Bond
The carbon-chlorine bond in 2-chlorooctyl phenyl sulfone is susceptible to homolytic cleavage under radical conditions, initiating a variety of transformations. The stability of the resulting secondary alkyl radical is influenced by the adjacent sulfonyl group.
Radical reactions can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photolysis. Once the carbon-centered radical is formed at the C-2 position, it can undergo several potential reaction pathways:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of octyl phenyl sulfone.
Addition to Alkenes: The radical can add to the double bond of an alkene, forming a new carbon-carbon bond and a new radical species, which can propagate the chain reaction.
Reaction with Oxygen: In the presence of molecular oxygen, the alkyl radical can form a peroxyl radical, which can then lead to the formation of various oxygenated products.
The regioselectivity of these radical reactions is a key area of investigation, with the bulky sulfonyl group potentially directing the approach of incoming radicals.
Synergistic and Antagonistic Effects Between the Sulfonyl and Chloroalkyl Groups on Overall Reactivity
Synergistic Effects:
Activation towards Nucleophilic Substitution: The powerful electron-withdrawing sulfonyl group can activate the C-Cl bond towards nucleophilic attack. By inductively withdrawing electron density, it polarizes the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to attack by nucleophiles.
Stabilization of Intermediates: The sulfonyl group can stabilize anionic intermediates formed during certain reactions, such as in elimination reactions where a carbanion is generated.
Antagonistic Effects:
Steric Hindrance: The bulky phenylsulfonyl group can sterically hinder the approach of nucleophiles or radicals to the reactive C-Cl center, potentially slowing down reaction rates compared to less hindered alkyl chlorides.
Electronic Deactivation in Electrophilic Aromatic Substitution: The sulfonyl group is a strong deactivating group for electrophilic aromatic substitution on the phenyl ring, making reactions on the aromatic portion of the molecule more difficult.
In-depth Analysis of Reaction Mechanisms and Transition State Characterization
A thorough understanding of the reaction mechanisms involving 2-chlorooctyl phenyl sulfone requires detailed investigation of the transition states of its various potential reactions. Computational chemistry methods, such as density functional theory (DFT), are invaluable tools for characterizing these transient species.
For a typical SN2 reaction at the C-2 position, the transition state would involve the simultaneous breaking of the C-Cl bond and the formation of the new bond with the incoming nucleophile. The geometry and energy of this transition state are influenced by both steric and electronic factors. The bulky sulfonyl group would likely lead to a more crowded transition state, potentially increasing the activation energy.
In the case of radical reactions, the stability of the initially formed 2-octyl phenyl sulfone radical is a key factor. The sulfonyl group can stabilize an adjacent radical through delocalization, although this effect is generally weaker than its stabilization of an adjacent carbanion.
The table below summarizes the key reactive sites and expected reaction types for 2-chlorooctyl phenyl sulfone.
| Reactive Site | Functional Group | Expected Reaction Types | Influencing Factors |
| C-2 Carbon | Secondary Alkyl Chloride | Nucleophilic Substitution (SN2), Elimination (E2), Radical Halogen Abstraction | Steric hindrance from sulfonyl group, electronic activation by sulfonyl group |
| Phenyl Ring | Phenyl Sulfone | Electrophilic Aromatic Substitution | Strong deactivation and meta-directing effect of the sulfonyl group |
Further experimental and computational studies are necessary to fully elucidate the complex interplay of factors governing the reactivity of this intriguing molecule and to precisely characterize the transition states of its various transformations.
Spectroscopic and Chromatographic Methods for Characterization and Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the precise structure of 2-chlorooctyl phenyl sulfone.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the phenyl group and the octyl chain. The aromatic protons would likely appear in the downfield region, typically between δ 7.5 and 8.0 ppm, with their splitting patterns revealing the substitution pattern on the phenyl ring. The protons on the octyl chain would produce a series of signals in the upfield region. The proton attached to the carbon bearing the chlorine atom (C2) would be expected to be a multiplet at approximately δ 4.0-4.5 ppm due to coupling with adjacent protons. The methylene (B1212753) group adjacent to the sulfone group would also be shifted downfield.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the phenyl ring would resonate in the δ 120-140 ppm range. The carbon attached to the sulfone group would be the most downfield of the aromatic signals. For the octyl chain, the carbon atom bonded to the chlorine (C2) would appear around δ 50-60 ppm, while the other aliphatic carbons would resonate at higher field strengths.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals by establishing connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively.
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy would be employed to identify the key functional groups present in 2-chlorooctyl phenyl sulfone. The most characteristic absorptions would be from the sulfone group, which exhibits two strong stretching vibrations: an asymmetric stretch typically in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region.
Other expected vibrational bands would include C-H stretching vibrations for the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic octyl chain (around 3000-2850 cm⁻¹). A C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) would be used to determine the molecular weight and confirm the elemental composition of 2-chlorooctyl phenyl sulfone. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum would offer further structural information. Common fragmentation pathways for phenyl sulfones involve cleavage of the C-S and S-O bonds. For 2-chlorooctyl phenyl sulfone, characteristic fragments would likely include the phenylsulfonyl cation ([C₆H₅SO₂]⁺), and fragments arising from the loss of the chlorine atom and cleavage of the octyl chain.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
Should 2-chlorooctyl phenyl sulfone be a crystalline solid, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational details of the molecule, including the geometry around the sulfur atom and the orientation of the phenyl and 2-chlorooctyl groups. However, obtaining single crystals suitable for X-ray diffraction can be challenging.
Advanced Chromatographic Separations for Purity Assessment and Isolation (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for assessing the purity of 2-chlorooctyl phenyl sulfone and for its isolation from reaction mixtures.
Gas Chromatography (GC) , coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), would be a suitable method for determining the purity of the compound, provided it is sufficiently volatile and thermally stable. The retention time would be characteristic of the compound under specific chromatographic conditions.
Computational and Theoretical Studies on 2 Chlorooctyl Phenyl Sulfone
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, providing a foundation for predicting its stability and reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. calvin.edu For 2-chlorooctyl phenyl sulfone, DFT would be the primary tool to determine its most stable three-dimensional structure. The process involves geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy.
A conformational analysis using DFT would be crucial for a molecule with a flexible octyl chain like 2-chlorooctyl phenyl sulfone. By systematically rotating the single bonds, a potential energy surface can be mapped out to identify all stable conformers (different spatial arrangements of the atoms) and the transition states that connect them. researchgate.net The relative energies of these conformers allow for the determination of their population at a given temperature using the Boltzmann distribution. Studies on similar flexible molecules have shown that different conformers can exhibit distinct reactivity. eurjchem.com
The choice of the DFT functional and basis set is critical for obtaining accurate results. For sulfone-containing compounds, hybrid functionals like B3LYP are commonly used in conjunction with Pople-style or Dunning's correlation-consistent basis sets (e.g., 6-311G(d,p) or cc-pVTZ). researchgate.netnih.gov For molecules with non-covalent interactions, dispersion-corrected functionals (e.g., ωB97XD) might be employed for higher accuracy. researchgate.net
Table 1: Hypothetical DFT-Calculated Relative Energies of 2-Chlorooctyl Phenyl Sulfone Conformers
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 (Global Minimum) | 65.2° | 0.00 | 45.2 |
| 2 | -175.8° | 0.85 | 20.1 |
| 3 | -58.9° | 1.20 | 12.5 |
| 4 | 178.1° | 1.55 | 7.8 |
| Others | Various | > 2.00 | 14.4 |
This table presents hypothetical data to illustrate the expected output of a DFT conformational analysis.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other chemical species. unesp.bryoutube.com
For 2-chlorooctyl phenyl sulfone, the HOMO would likely be localized on the phenyl ring and the sulfone group's oxygen atoms, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely have significant contributions from the sulfonyl group and the carbon atom bonded to the chlorine, suggesting these are the primary sites for nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. eurjchem.com FMO analysis can also predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions. wikipedia.org
Table 2: Hypothetical FMO Properties of 2-Chlorooctyl Phenyl Sulfone (DFT/B3LYP/6-311G(d,p))
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
| LUMO | -1.85 | S, C-Cl |
| HOMO | -7.92 | Phenyl C, O |
| HOMO-1 | -8.54 | Phenyl C |
| LUMO+1 | -0.98 | Phenyl C |
| HOMO-LUMO Gap | 6.07 | - |
This table contains hypothetical values typical for similar organic sulfones, illustrating the insights gained from FMO analysis.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.gov
For 2-chlorooctyl phenyl sulfone, MD simulations would be particularly useful for understanding the conformational flexibility of the chlorooctyl chain in different solvents or in the presence of other molecules. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water or a nonpolar solvent), one can observe how intermolecular interactions, such as hydrogen bonds or van der Waals forces, influence its preferred shape and orientation. nih.gov
These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. nih.gov Force fields like CHARMM and OPLS are commonly used for organic molecules. The results from MD simulations can provide insights into properties like diffusion coefficients and can be used to sample conformations for further, more accurate quantum mechanical calculations. nih.govnih.gov
In Silico Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally. researchgate.net For 2-chlorooctyl phenyl sulfone, various potential reactions could be modeled, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the sulfonyl group.
Using DFT, one can map the entire reaction coordinate by performing a series of constrained geometry optimizations to find the minimum energy path from reactants to products. The highest point on this path corresponds to the transition state, and its energy determines the activation energy of the reaction. The intrinsic reaction coordinate (IRC) method can then be used to confirm that the identified transition state correctly connects the reactants and products.
Such studies can elucidate complex reaction mechanisms, like the elimination of the sulfinate group, which has been observed in other phenyl sulfone systems. acs.org Modern data-driven approaches are also emerging, which use machine learning and high-throughput screening to predict new reactions and identify the most promising reaction conditions. acs.orgacs.org
Elucidation of Structure-Reactivity Relationships through Computational Models
By systematically modifying the structure of 2-chlorooctyl phenyl sulfone in silico (e.g., changing the position of the chlorine atom or the length of the alkyl chain) and calculating the resulting properties, it is possible to build computational models that elucidate structure-reactivity relationships. One powerful method for this is Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov
QSAR models use statistical methods to correlate calculated molecular descriptors (e.g., steric parameters, electronic properties from DFT, or shape descriptors) with experimentally observed or computationally predicted reactivity. nih.gov For instance, a QSAR model could be developed to predict the rate of a particular reaction for a series of related sulfone compounds. These models are invaluable for designing new molecules with desired properties, as they can predict the activity of a compound before it is synthesized. chemrxiv.org
Advanced Synthetic Applications of 2 Chlorooctyl Phenyl Sulfone
Function as a Versatile Synthetic Building Block in the Construction of Complex Organic Molecules
The inherent reactivity of α-chloro sulfones positions them as valuable building blocks in the assembly of complex organic molecules. nih.gov 2-Chlorooctyl phenyl sulfone, with its combination of a reactive chloro-sulfone core and a lipophilic octyl chain, could be particularly useful in synthesizing molecules with tailored properties.
Key synthetic transformations where 2-chlorooctyl phenyl sulfone could serve as a linchpin include:
Ramberg-Bäcklund Reaction: This classic reaction transforms α-halo sulfones into alkenes through treatment with a base. organic-chemistry.orgsynarchive.comwikipedia.orgnumberanalytics.com In the case of 2-chlorooctyl phenyl sulfone, this reaction could be employed to synthesize various isomers of chloro-decene, depending on the reaction conditions and the nature of the base used. The reaction proceeds via an episulfone intermediate, followed by the extrusion of sulfur dioxide. wikipedia.org Newer modifications of this reaction allow for a one-flask procedure, enhancing its synthetic utility. organic-chemistry.org
Julia-Kocienski Olefination: While the classic Julia olefination utilizes phenyl sulfones, the Julia-Kocienski modification employs heteroaryl sulfones to produce alkenes from aldehydes and ketones. wikipedia.orgnih.govorganic-chemistry.org Although not a direct application of an α-chloro sulfone, the phenylsulfonyl moiety of 2-chlorooctyl phenyl sulfone makes its derivatives potential substrates for related olefination reactions, providing a pathway to complex alkenes. wikipedia.orgorganicreactions.org
Vicarious Nucleophilic Substitution (VNS): 2-Chlorooctyl phenyl sulfone is a potential candidate for VNS reactions, where it could act as a carbanion precursor to introduce the octylphenylsulfonylmethyl group onto electron-deficient aromatic and heteroaromatic rings. organic-chemistry.org This reaction allows for the formal nucleophilic replacement of a hydrogen atom. organic-chemistry.org
Below is a hypothetical table illustrating the potential of 2-chlorooctyl phenyl sulfone in forming various molecular scaffolds.
| Reaction Type | Reactant | Potential Product Scaffold | Illustrative Yield (%) |
| Ramberg-Bäcklund | Strong Base (e.g., KOtBu) | 1-Decene derivatives | 75 |
| Nucleophilic Substitution | Sodium Azide | 2-Azidooctyl phenyl sulfone | 90 |
| Julia-Type Olefination | Benzaldehyde | 1-Phenyl-2-octyl-ethene | 65 |
| VNS Reaction | Nitrobenzene | (4-Nitrophenyl)(phenylsulfonyl)methyloctane | 55 |
Investigation as a Precursor in Derivatization and Further Functionalization Studies
The reactivity of the C-Cl bond and the phenylsulfonyl group in 2-chlorooctyl phenyl sulfone opens avenues for extensive derivatization and functionalization.
Nucleophilic Substitution of the Chlorine Atom: The chlorine atom at the 2-position is susceptible to nucleophilic attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, such as azides, amines, thiols, and cyanides, leading to a diverse library of functionalized octyl phenyl sulfones. tandfonline.com These reactions are fundamental in creating new molecules with potentially altered biological or material properties.
Modifications of the Sulfonyl Group: The phenylsulfonyl group itself can be the site of further chemical modification. For instance, desulfonylation reactions can remove the sulfonyl group to yield the corresponding alkyl derivative. rsc.org This makes the sulfonyl group a useful "temporary" activating group that can be removed after it has served its synthetic purpose. Furthermore, metal-catalyzed cross-coupling reactions have been developed that utilize sulfones as coupling partners. researchgate.netrsc.org
The following table provides a hypothetical overview of potential derivatization reactions of 2-chlorooctyl phenyl sulfone.
| Reagent | Functional Group Introduced | Potential Derivative | Illustrative Reaction Conditions |
| Sodium Azide | Azide (-N₃) | 2-Azidooctyl phenyl sulfone | DMF, 80 °C |
| Ammonia | Amine (-NH₂) | 2-Aminooctyl phenyl sulfone | Ethanolic solution, sealed tube |
| Sodium Thiophenoxide | Thioether (-SPh) | 2-(Phenylthio)octyl phenyl sulfone | Methanol, reflux |
| Potassium Cyanide | Cyano (-CN) | 2-Cyanooctyl phenyl sulfone | DMSO, 100 °C |
Potential Role in Catalytic Processes or as a Component in Ligand Design (based on broader sulfone chemistry)
While specific catalytic applications of 2-chlorooctyl phenyl sulfone are not documented, the broader class of sulfones has been explored in the context of catalysis. rsc.orgacs.org
Sulfones as Ligands: The oxygen atoms of the sulfonyl group can act as Lewis basic sites, potentially coordinating to metal centers. This property allows for the design of sulfone-containing ligands for transition metal catalysis. The long octyl chain in 2-chlorooctyl phenyl sulfone could impart specific solubility properties to such a catalyst system, potentially enabling reactions in non-polar media or facilitating catalyst separation.
Sulfones in Organocatalysis: Sulfones have been utilized as reagents in organocatalytic reactions, where they can act as either nucleophiles or electrophiles. rsc.org The development of asymmetric methodologies using sulfones is a growing area of research. rsc.org The chiral center that can be generated at the 2-position of the octyl chain after substitution of the chlorine atom could be exploited in the design of chiral sulfone-based organocatalysts.
Metal-Catalyzed Reactions Involving Sulfones: Recent advances have shown that sulfones can participate in metal-catalyzed cross-coupling reactions, acting as aryl or alkyl donors. rsc.orgresearchgate.netrsc.org This emerging field suggests that 2-chlorooctyl phenyl sulfone or its derivatives could potentially be used in novel carbon-carbon and carbon-heteroatom bond-forming reactions.
Development of Novel Reagents Incorporating the Chlorinated Sulfone Moiety
The unique combination of a reactive chlorine atom and a phenylsulfonyl group makes 2-chlorooctyl phenyl sulfone a platform for the development of novel reagents for organic synthesis.
Reagents for Fluorination: Analogous α-fluoro sulfones are valuable reagents for the synthesis of fluoroalkenes. orgsyn.org By analogy, derivatization of 2-chlorooctyl phenyl sulfone could lead to novel fluorinating or fluoroalkylating agents.
Building Blocks for Medicinal Chemistry: The sulfone group is a common motif in pharmaceuticals. nih.gov The lipophilic octyl chain combined with the reactive chloro-sulfone handle makes 2-chlorooctyl phenyl sulfone a potentially useful starting material for the synthesis of new drug candidates. The chlorine can be displaced by various nitrogen-containing heterocycles, a common strategy in medicinal chemistry.
Specialized Alkylating Agents: The phenylsulfonyl group activates the adjacent C-H bond, and the chlorine atom provides a leaving group. This dual reactivity could be harnessed to design specialized alkylating agents for specific synthetic transformations.
The table below outlines hypothetical novel reagents that could be synthesized from 2-chlorooctyl phenyl sulfone and their potential applications.
| Derived Reagent | Synthetic Transformation | Potential Application |
| 2-Iodooctyl phenyl sulfone | Iodinating agent | Introduction of an iodo-octyl moiety |
| 2-(Triphenylphosphonio)octyl phenyl sulfone chloride | Wittig-type reagent | Synthesis of complex alkenes |
| 2-(Azidomethyl)octyl phenyl sulfone | Precursor for nitrene insertion | C-H amination reactions |
Q & A
Q. What are the recommended synthesis methods for 2-chlorooctyl phenyl sulfone, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions. A common approach is the nucleophilic substitution of a sulfonyl chloride precursor with a chlorinated alkyl group. For example:
Chlorosulfonation : React chlorobenzene with chlorosulfonic acid to form chlorophenylsulfonyl chloride derivatives .
Alkylation : Introduce the 2-chlorooctyl group via nucleophilic substitution using a Grignard reagent or alkyl halide under anhydrous conditions. Catalysts like ZnCl₂ or AlCl₃ may enhance reactivity .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to isolate the product.
Q. Key Parameters for Optimization :
Q. How can 2-chlorooctyl phenyl sulfone be characterized using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR :
- Sample Prep : Dissolve in CDCl₃ (deuterated chloroform) at 10–20 mg/mL.
- Expected Signals :
- Aromatic protons (δ 7.2–8.0 ppm, doublets from para-substituted benzene).
- Chlorooctyl chain: CH₂Cl (δ 3.4–3.6 ppm), alkyl CH₂ (δ 1.2–1.8 ppm) .
- Sulfone Group : SO₂ causes deshielding of adjacent carbons (C-SO₂ at δ 135–140 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) :
- ESI-MS : Look for [M+H]⁺ or [M+Na]⁺ peaks. Fragmentation patterns should confirm the sulfone moiety (e.g., loss of SO₂ at m/z 64) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., chloro) influence the reactivity of 2-chlorooctyl phenyl sulfone in nucleophilic aromatic substitution?
Methodological Answer: The chloro group at the para position enhances electrophilicity of the aromatic ring, facilitating nucleophilic attack. To assess this:
Kinetic Studies : Compare reaction rates of 2-chlorooctyl phenyl sulfone with non-chlorinated analogs (e.g., methyl phenyl sulfone) under identical conditions.
Computational Analysis : Use DFT calculations (e.g., Gaussian 16) to map electron density distribution and identify reactive sites .
Substituent Effects : Meta-substituted chloro groups may reduce reactivity due to steric hindrance, as observed in related sulfones .
Q. What experimental strategies can evaluate the hydrolytic and thermal stability of 2-chlorooctyl phenyl sulfone?
Methodological Answer:
- Hydrolytic Stability :
- Thermal Stability :
Q. How can researchers resolve contradictions in reported biological activities of 2-chlorooctyl phenyl sulfone derivatives?
Methodological Answer: Contradictions often arise from differences in assay conditions or impurity profiles. To address:
Standardize Assays :
- Use identical cell lines (e.g., HEK293 for cytotoxicity) and control compounds.
- Validate purity via HPLC (>98%) and elemental analysis .
Mechanistic Profiling :
- Conduct target-specific assays (e.g., enzyme inhibition kinetics for sulfone-activated pathways).
- Compare IC₅₀ values across studies, adjusting for solvent effects (e.g., DMSO vs. ethanol) .
Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
